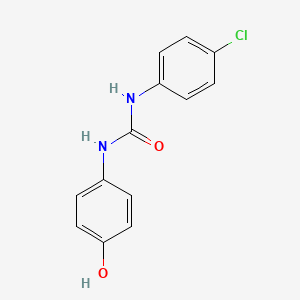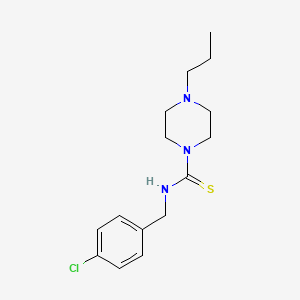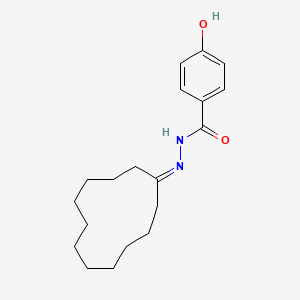
N-(4-chlorophenyl)-N'-(4-hydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(4-hydroxyphenyl)urea, commonly known as Chlorophenylurea, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds and has been studied for its biological and physiological effects. In
Mechanism of Action
The mechanism of action of Chlorophenylurea is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. Chlorophenylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Chlorophenylurea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Chlorophenylurea has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the major advantages of Chlorophenylurea is its ease of synthesis. It is a relatively simple compound to synthesize and can be obtained in high yields. Chlorophenylurea is also stable under a wide range of conditions, making it suitable for use in various lab experiments. However, one of the limitations of Chlorophenylurea is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on Chlorophenylurea. One area of research is in the development of new drugs based on Chlorophenylurea. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and microbial infections. Another area of research is in the synthesis of new organic compounds using Chlorophenylurea as a building block. Finally, there is a need for further research into the mechanism of action of Chlorophenylurea and its effects on various biochemical pathways.
Synthesis Methods
The synthesis of Chlorophenylurea involves the reaction of 4-chloroaniline with 4-hydroxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain Chlorophenylurea. The reaction mechanism involves the formation of an amide bond between the amine group of 4-chloroaniline and the carbonyl group of 4-hydroxybenzoyl chloride, followed by the addition of urea to form the final product.
Scientific Research Applications
Chlorophenylurea has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the synthesis of organic compounds. Chlorophenylurea is used as a building block in the synthesis of various organic compounds such as benzimidazoles, benzotriazoles, and pyrimidines. It has also been used in the synthesis of new drugs with potential therapeutic applications.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-hydroxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-1-3-10(4-2-9)15-13(18)16-11-5-7-12(17)8-6-11/h1-8,17H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKANEWXBWPVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)


![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)


![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)


